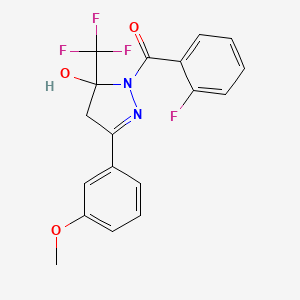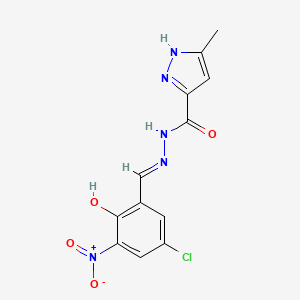![molecular formula C11H19N5OS B6074209 N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B6074209.png)
N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide, also known as CPTH-2, is a small molecule inhibitor that has been extensively studied for its potential use in scientific research. This molecule has shown promise as a tool for studying various biological processes, including cancer, inflammation, and neurodegenerative diseases. In
Mécanisme D'action
The mechanism of action of N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide involves the inhibition of HAT activity. Specifically, N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been shown to bind to the acetyl-CoA binding site of the HAT enzyme, which prevents the enzyme from catalyzing the transfer of acetyl groups to histone proteins. This inhibition of HAT activity has downstream effects on gene expression, leading to the observed cellular effects of N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide are varied and depend on the specific cellular processes being studied. In cancer cells, N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been shown to induce apoptosis and inhibit cell proliferation, potentially making it a useful tool for cancer research. Inflammatory processes have also been shown to be inhibited by N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide, making it a potential therapeutic for inflammatory diseases. Additionally, N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been shown to have neuroprotective effects, potentially making it useful for the study of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide in lab experiments include its specificity for HAT inhibition, its well-established synthesis method, and its potential for use in a variety of cellular processes. However, limitations include potential off-target effects, the need for careful dosing to avoid toxicity, and the potential for variability in cellular responses to N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide.
Orientations Futures
For the study of N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide include further investigation into its potential therapeutic applications, particularly in cancer and inflammatory diseases. Additionally, the development of more specific and potent HAT inhibitors could lead to improved understanding of the role of HAT activity in cellular processes. Finally, the use of N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide in combination with other small molecule inhibitors could lead to the development of novel therapeutic strategies for a variety of diseases.
Méthodes De Synthèse
The synthesis of N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide involves the reaction of 2-bromoacetophenone with cycloheptylamine to form N-cycloheptyl-2-acetophenone. This intermediate is then reacted with sodium azide and copper(I) iodide to form the tetrazole ring, resulting in the formation of N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide. This synthesis method has been well-established and has been used to produce N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide in large quantities for scientific research.
Applications De Recherche Scientifique
N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been extensively studied for its potential use in scientific research. This molecule has been shown to inhibit the activity of histone acetyltransferases (HATs), which are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HAT activity by N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been shown to have a variety of effects on cellular processes, including the induction of apoptosis, the inhibition of cell proliferation, and the suppression of inflammation.
Propriétés
IUPAC Name |
N-cycloheptyl-2-(1-methyltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5OS/c1-16-11(13-14-15-16)18-8-10(17)12-9-6-4-2-3-5-7-9/h9H,2-8H2,1H3,(H,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEQYHATTRBDOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyltetrahydro-3-furancarboxamide](/img/structure/B6074136.png)

![ethyl 7-(1,5-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6074155.png)
![1-{1-[(2Z)-2-fluoro-3-phenyl-2-propenoyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B6074164.png)
![6-(dimethylamino)-2-(2-hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B6074172.png)
![N-(3-methoxyphenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6074177.png)
![5-chloro-N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-hydroxybenzohydrazide](/img/structure/B6074189.png)
![ethyl N-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-beta-alaninate](/img/structure/B6074194.png)

![1-[isopropyl(methyl)amino]-3-(2-methoxy-4-{[methyl(2-pyrazinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6074207.png)
![2-[4-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B6074213.png)
![N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6074219.png)
![[2-ethyl-3-(4-fluorophenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]acetic acid](/img/structure/B6074222.png)
